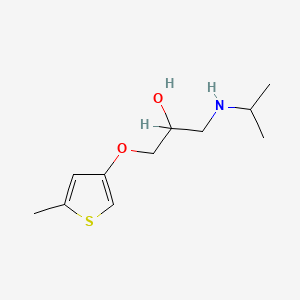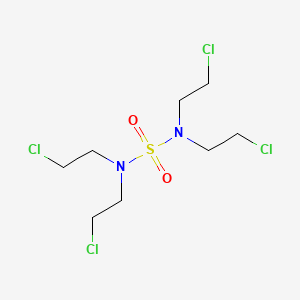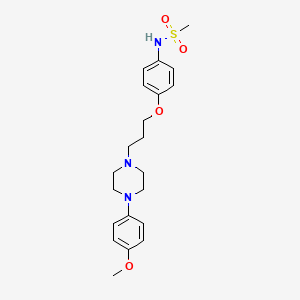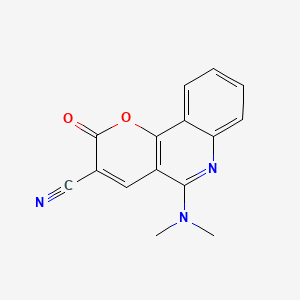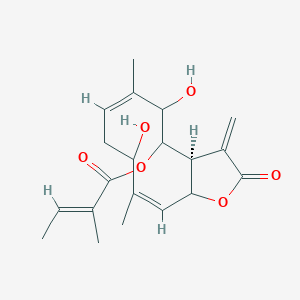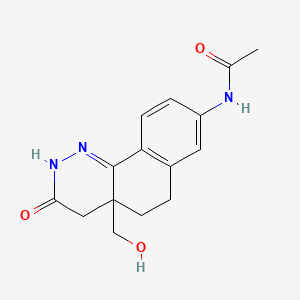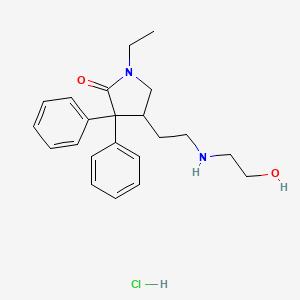
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in various medical and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol typically involves multiple steps, including:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction.
Introduction of the isopropylamino group: This step often involves nucleophilic substitution reactions.
Coupling of the two main fragments: This can be done using various coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol involves its interaction with beta-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to various physiological effects, such as reduced heart rate and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic uses.
Atenolol: Known for its selective action on beta-1 receptors.
Metoprolol: Commonly used in the treatment of hypertension and angina.
Uniqueness
1-((1-Methylethyl)amino)-3-((4,7,7-trimethylbicyclo(4.1.0)hept-3-yl)oxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
Propiedades
Número CAS |
147993-11-1 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-[(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H31NO2/c1-10(2)17-8-12(18)9-19-15-7-14-13(6-11(15)3)16(14,4)5/h10-15,17-18H,6-9H2,1-5H3 |
Clave InChI |
LPPPWLNHKNKMEK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C2(C)C)CC1OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



